molecular formula C13H22O4 B12843458 Dibutyl cyclopropane-1,1-dicarboxylate

Dibutyl cyclopropane-1,1-dicarboxylate

Cat. No.: B12843458
M. Wt: 242.31 g/mol
InChI Key: SVUZBUMRBIQZKD-UHFFFAOYSA-N
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Description

Dibutyl cyclopropane-1,1-dicarboxylate is an organic compound with the molecular formula C13H22O4 It belongs to the class of cyclopropane derivatives, which are known for their unique three-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl cyclopropane-1,1-dicarboxylate can be synthesized through the reaction of dibutyl malonate with 1,2-dibromoethane in the presence of a strong base such as sodium ethoxide. The reaction proceeds via an intramolecular condensation mechanism, forming the cyclopropane ring . The general reaction conditions involve refluxing the reactants in an appropriate solvent, such as ethanol, for several hours.

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic route but on a larger scale. The process may include additional steps for purification, such as distillation or recrystallization, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Dibutyl cyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Cyclopropane-1,1-dicarboxylic acid.

    Reduction: Dibutyl cyclopropane-1,1-dicarbinol.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

Dibutyl cyclopropane-1,1-dicarboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: The compound is used in the development of new materials with unique properties.

    Biological Studies: It is studied for its potential biological activity and interactions with enzymes.

    Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Mechanism of Action

The mechanism of action of dibutyl cyclopropane-1,1-dicarboxylate involves its interaction with various molecular targets. The cyclopropane ring is known to be reactive due to ring strain, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, where the compound acts as an electrophile .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl cyclopropane-1,1-dicarboxylate
  • Dimethyl cyclopropane-1,1-dicarboxylate

Uniqueness

Dibutyl cyclopropane-1,1-dicarboxylate is unique due to its specific ester groups, which impart different physical and chemical properties compared to its diethyl and dimethyl counterparts. These differences can influence the compound’s reactivity and applications in various fields .

Properties

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

dibutyl cyclopropane-1,1-dicarboxylate

InChI

InChI=1S/C13H22O4/c1-3-5-9-16-11(14)13(7-8-13)12(15)17-10-6-4-2/h3-10H2,1-2H3

InChI Key

SVUZBUMRBIQZKD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1(CC1)C(=O)OCCCC

Origin of Product

United States

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